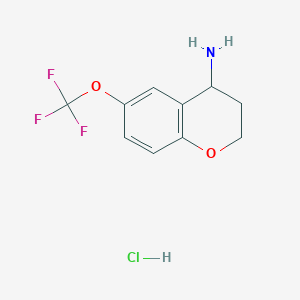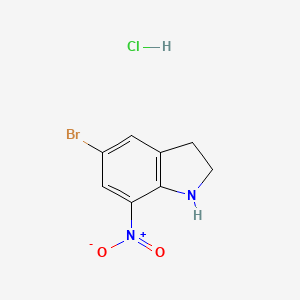![molecular formula C11H9BrO3 B11848404 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one CAS No. 263259-72-9](/img/structure/B11848404.png)
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one is a brominated flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The bromine substitution on the flavonoid structure can enhance its biological activity and modify its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one typically involves the bromination of a suitable flavonoid precursor. One common method is the bromination of 2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The carbonyl group in the flavonoid structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of 6-bromo-2-[(1R)-1-oxoethyl]-4H-1-benzopyran-4-one.
Reduction: Formation of 6-bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to modulate various cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The bromine substitution can enhance its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one: Similar structure with a chlorine atom instead of bromine.
2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one: Lacks the halogen substitution.
6-Fluoro-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one can significantly enhance its biological activity compared to its non-brominated or differently halogenated counterparts. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets, potentially leading to improved efficacy in various applications.
Propriétés
Numéro CAS |
263259-72-9 |
|---|---|
Formule moléculaire |
C11H9BrO3 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
6-bromo-2-[(1R)-1-hydroxyethyl]chromen-4-one |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)11-5-9(14)8-4-7(12)2-3-10(8)15-11/h2-6,13H,1H3/t6-/m1/s1 |
Clé InChI |
LUXVXAJFQWAILV-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](C1=CC(=O)C2=C(O1)C=CC(=C2)Br)O |
SMILES canonique |
CC(C1=CC(=O)C2=C(O1)C=CC(=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


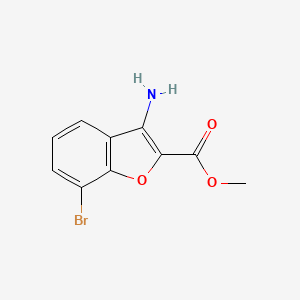
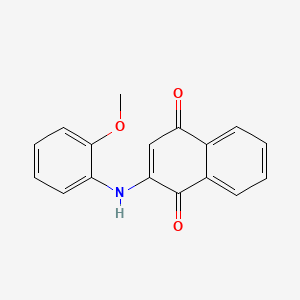

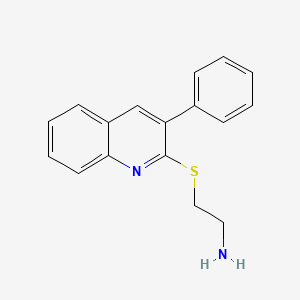
![1-[(3S)-1-(Trimethylsilyl)oct-1-YN-3-YL]piperidin-4-one](/img/structure/B11848343.png)
![2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B11848348.png)



